molecular formula C10H5BrClF2N B3184387 4-(Bromomethyl)-2-chloro-7,8-difluoroquinoline CAS No. 1125702-47-7

4-(Bromomethyl)-2-chloro-7,8-difluoroquinoline

Cat. No. B3184387
CAS RN: 1125702-47-7
M. Wt: 292.51 g/mol
InChI Key: XZEBIMDNDHRUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 4-(Bromomethyl)-2-chloro-7,8-difluoroquinoline involves specific chemical reactions. One common method is the bromination of 2-chloro-7,8-difluoroquinoline using N-bromosuccinimide (NBS) as the brominating agent. The product obtained in the first step, 4-bromomethylbenzoic acid , serves as an intermediate. Unlike most benzyl halides, 4-bromomethylbenzoic acid is not lachrymatory. Chlorobenzene is often used as a solvent in this process .

properties

IUPAC Name

4-(bromomethyl)-2-chloro-7,8-difluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClF2N/c11-4-5-3-8(12)15-10-6(5)1-2-7(13)9(10)14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEBIMDNDHRUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=N2)Cl)CBr)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676348
Record name 4-(Bromomethyl)-2-chloro-7,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1125702-47-7
Record name 4-(Bromomethyl)-2-chloro-7,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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